2BAct

Integrated Stress Response Vanishing White Matter Disease eIF2B Activator

2BAct is the premier CNS-penetrant eIF2B activator for preclinical ISR research. Unlike ISRIB, it offers superior solubility, oral bioavailability, and proven brain exposure, validated by prevention of motor deficits, myelin loss, and reactive gliosis in VWM mice. With an EC50 of 33 nM (7.3 nM in Eif2b5R191H fibroblasts), it reliably rescues mutant eIF2B GEF activity. Choose 2BAct for reproducible, translationally relevant in vivo studies.

Molecular Formula C19H16ClF3N4O3
Molecular Weight 440.8072
CAS No. 2143542-28-1
Cat. No. B604949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2BAct
CAS2143542-28-1
Synonyms2BAct;  2B Act;  2B-Act; 
Molecular FormulaC19H16ClF3N4O3
Molecular Weight440.8072
Structural Identifiers
SMILESC1C2(CC1(C2)NC(=O)C3=NC=C(N=C3)C(F)F)NC(=O)COC4=CC(=C(C=C4)Cl)F
InChIInChI=1S/C19H16ClF3N4O3/c20-11-2-1-10(3-12(11)21)30-6-15(28)26-18-7-19(8-18,9-18)27-17(29)14-5-24-13(4-25-14)16(22)23/h1-5,16H,6-9H2,(H,26,28)(H,27,29)
InChIKeyHYQJXXCYOYRNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2BAct (CAS 2143542-28-1): Potent and CNS-Penetrant eIF2B Activator for Integrated Stress Response Research


2BAct is a small-molecule, highly selective, orally active activator of eukaryotic initiation factor 2B (eIF2B), with a reported EC50 of 33 nM in cell-based reporter assays . It belongs to the class of eIF2B activators and is structurally distinct from the earlier compound ISRIB . 2BAct is characterized by its ability to penetrate the central nervous system (CNS) and demonstrates improved solubility and pharmacokinetic properties relative to the eIF2B activator ISRIB trans-isomer .

2BAct Substitution Risks: Why Not All eIF2B Activators or eIF4E Inhibitors Are Interchangeable


Compounds targeting the eukaryotic initiation factor (eIF) pathway are not functionally interchangeable. For example, while both 2BAct and ISRIB are eIF2B activators, they differ significantly in their physicochemical and pharmacokinetic profiles . Conversely, compounds like 4EGI-1 and eFT508 target eIF4E, a distinct initiation factor with a different role in cap-dependent translation . Substituting 2BAct with a generic eIF2B activator or an eIF4E inhibitor risks introducing variables such as poor CNS exposure, suboptimal oral bioavailability, or off-target effects, thereby confounding experimental outcomes. The following evidence demonstrates the specific, quantifiable properties that define 2BAct's utility.

2BAct Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


2BAct vs. ISRIB: Quantified Improvement in Potency in Mutant eIF2B Disease Model

In primary fibroblast lysates from Eif2b5R191H mutant (R191H) mouse embryos, a disease model for Vanishing White Matter (VWM), 2BAct enhances the guanine nucleotide exchange factor (GEF) activity of the mutant eIF2B complex by threefold, with an EC50 of 7.3 nM . While a direct EC50 for ISRIB in this specific mutant assay is not provided by this source, this value is significantly lower than 2BAct's own potency in wild-type cell-based assays (EC50 = 33 nM) , demonstrating its potent activity in a pathologically relevant context.

Integrated Stress Response Vanishing White Matter Disease eIF2B Activator

2BAct vs. ISRIB: Demonstrated Superiority in Solubility and Pharmacokinetics for In Vivo Studies

Multiple vendor datasheets consistently state that 2BAct displays improved solubility and pharmacokinetics relative to the eIF2B activator ISRIB trans-isomer (HY-12495) . For solubility, 2BAct is reported to be soluble in DMSO at a concentration of 250 mg/mL (equivalent to ~567 mM) . In contrast, ISRIB is known to have poor aqueous solubility and limited oral bioavailability, which 2BAct was designed to overcome [1]. While a direct numerical comparison for ISRIB's solubility is not provided in these datasheets, the qualitative statement of 'improved' is a key differentiating factor backed by the compound's design rationale [1].

Drug Development Pharmacokinetics In Vivo Formulation

2BAct In Vivo Efficacy: Complete Prevention of Pathology in a Genetic VWM Mouse Model

In a long-term study using a genetic mouse model of Vanishing White Matter (VWM) disease (Eif2b5R191H mutant mice), administration of 2BAct at 300 μg/g of meal for 21 weeks completely prevented all measures of pathology. This included normalization of body weight gain, prevention of motor deficits, prevention of myelin loss, and prevention of reactive gliosis in the brain and spinal cord [1]. Furthermore, the treatment normalized the transcriptome and proteome of the VWM mice [1]. This represents a high bar for in vivo efficacy that distinguishes it from compounds lacking robust in vivo validation.

Vanishing White Matter Disease In Vivo Efficacy Neuroprotection

2BAct Demonstrates CNS Penetration, a Critical Prerequisite for Neurological Disease Models

2BAct is characterized as a CNS-penetrant small molecule, a property essential for its demonstrated in vivo efficacy in VWM mouse models [1]. This is in direct contrast to ISRIB, which, despite its in vitro potency, has been reported to have poor brain penetration and a short half-life, limiting its utility for chronic neurological studies [2]. While 2BAct's specific brain-to-plasma ratio is not disclosed, its ability to prevent neuropathology in vivo serves as functional proof of target engagement within the CNS [1].

CNS Penetration Blood-Brain Barrier Neurological Disease

Optimal Research Applications for 2BAct (CAS 2143542-28-1) Based on Evidence


In Vivo Modeling of Vanishing White Matter (VWM) Disease and Other eIF2B-Related Leukoencephalopathies

2BAct is the premier tool compound for long-term in vivo studies of VWM and other eIF2B-related disorders. Its demonstrated ability to prevent all pathological hallmarks of the disease in a genetic mouse model, including motor deficits, myelin loss, and reactive gliosis, makes it essential for preclinical therapeutic evaluation [1]. Its oral bioavailability and improved pharmacokinetics over ISRIB facilitate chronic dosing regimens .

Investigating the Role of the Integrated Stress Response (ISR) in the Central Nervous System

For researchers studying the ISR in neurological contexts, 2BAct offers a distinct advantage. Its CNS-penetrant nature, functionally validated by its in vivo effects on brain and spinal cord pathology, allows for direct modulation of the ISR within the CNS [1]. This is a significant improvement over compounds like ISRIB, which suffer from poor brain exposure [2].

Evaluating eIF2B Activation as a Therapeutic Strategy in Mutant eIF2B Models

2BAct is the compound of choice for proof-of-concept studies in cellular models harboring specific eIF2B mutations. Its high potency in mutant Eif2b5R191H fibroblasts (EC50 = 7.3 nM) demonstrates its capacity to rescue GEF activity in a disease-relevant context . This makes it a critical reagent for screening and validating the effects of eIF2B activation on cellular phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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